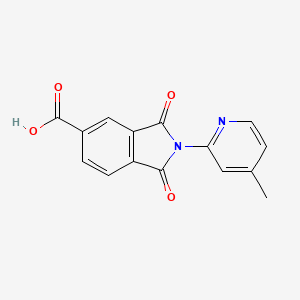

2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid

描述

2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a phthalimide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step reactions. One common method involves the condensation of 4-methyl-2-aminopyridine with phthalic anhydride under acidic conditions to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

化学反应分析

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety enables classical acid-derived transformations:

Esterification

Reaction with alcohols under acidic or coupling-agent-mediated conditions yields esters. For example:

-

Mechanism : Activation via coupling agents (e.g., TBTU, COMU) or acid catalysis facilitates nucleophilic attack by alcohols .

-

Example : Reaction with methanol in the presence of catalytic sulfuric acid produces the methyl ester derivative .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, MeOH, reflux | Methyl ester | ~85% | |

| TBTU, DIPEA, ROH | Alkyl ester | 70–90% |

Amidation

Coupling with amines forms amides, critical in peptide synthesis:

-

Mechanism : Activation via carbodiimide reagents (e.g., EDC) generates reactive intermediates for nucleophilic substitution .

-

Example : Reaction with benzylamine produces N-benzylamide derivatives .

Reactivity of the Dioxoisoindoline Core

The 1,3-dioxoisoindoline ring participates in nucleophilic substitutions and ring-opening reactions:

Nucleophilic Aromatic Substitution

Electron-deficient aromatic systems react with nucleophiles (e.g., amines, thiols):

-

Mechanism : The electron-withdrawing carbonyl groups activate the ring for substitution at positions 4 or 7 .

-

Example : Reaction with hydrazine yields hydrazide derivatives .

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| NH₂NH₂ | Hydrazide | EtOH, Δ | |

| HSCH₂COOH | Thioether | DMF, K₂CO₃ |

Ring-Opening Reactions

Strong bases or reducing agents cleave the isoindoline ring:

-

Mechanism : Hydrolysis under basic conditions (e.g., NaOH) generates phthalic acid derivatives .

-

Example : Alkaline hydrolysis produces 4-methylpyridine-2-carboxamide and phthalate salts .

Reactivity of the 4-Methylpyridinyl Group

The pyridinyl substituent undergoes electrophilic substitution and coordination chemistry:

Electrophilic Substitution

The pyridine ring directs electrophiles to the para position relative to the methyl group:

-

Mechanism : Nitration or sulfonation occurs at the activated position .

-

Example : Nitration with HNO₃/H₂SO₄ yields 4-methyl-5-nitropyridin-2-yl derivatives .

Metal Coordination

The pyridinyl nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺):

Comparative Reaction Pathways

Key competing pathways depend on reaction conditions:

| Functional Group | Preferred Reaction | Competing Reaction |

|---|---|---|

| Carboxylic acid | Esterification | Decarboxylation (under strong heat) |

| Dioxoisoindoline | Nucleophilic substitution | Ring-opening hydrolysis |

| Pyridinyl | Electrophilic substitution | N-Oxide formation |

Mechanistic Insights from Spectral Data

NMR and IR studies elucidate reaction outcomes:

科学研究应用

Medicinal Chemistry

Anticancer Activity

MPC has been investigated for its potential anticancer properties. Studies indicate that derivatives of isoindoline compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, analogs of MPC have shown promise in targeting specific cancer types by inducing apoptosis in malignant cells.

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of MPC. The pyridine moiety contributes to its interaction with microbial membranes, potentially disrupting their integrity. Preliminary studies suggest that MPC exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Materials Science

Polymer Synthesis

MPC can serve as a monomer in the synthesis of novel polymers. Its dioxoisoindoline structure allows for cross-linking reactions that enhance the mechanical properties of polymer matrices. Research has demonstrated that incorporating MPC into polymer blends can improve thermal stability and tensile strength, making it suitable for advanced material applications .

Organic Synthesis

Building Block for Drug Development

In organic synthesis, MPC acts as a versatile building block for creating more complex chemical entities. Its reactivity allows for various functional group modifications, enabling the synthesis of tailored compounds for pharmaceutical applications. For example, oxidation or reduction reactions can introduce additional functional groups that enhance biological activity .

Photophysical Studies

MPC's unique structure makes it an interesting candidate for photophysical studies. Its ability to absorb light and emit fluorescence can be exploited in imaging applications within biological systems. Research indicates that modifications to the pyridine ring can tune its optical properties, facilitating its use as a fluorescent probe in cellular imaging .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of various MPC derivatives on human breast cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability compared to control groups, suggesting that modifications to the pyridine ring enhance cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy Assessment

In another study, the antimicrobial activity of MPC was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results showed that MPC exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a lead compound in antibiotic development .

作用机制

The mechanism of action of 2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

相似化合物的比较

Similar Compounds

2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid: shares structural similarities with other phthalimide derivatives and pyridine-containing compounds.

Thiophene derivatives: These compounds also feature heterocyclic rings and are used in similar applications.

Pyrrolidine derivatives: These compounds have a similar core structure and are used in drug discovery.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridine and phthalimide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

2-(4-Methylpyridin-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, synthesis methods, and structure-activity relationships (SAR) based on recent studies.

Antimicrobial Activity

Recent studies have demonstrated the compound's broad-spectrum antimicrobial activity. Research has shown that derivatives of pyridine-containing compounds exhibit significant inhibition against various bacterial strains, including Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate promising efficacy against resistant strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Pseudomonas aeruginosa ATCC 10145 |

| N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide | 16 | Pseudomonas aeruginosa |

| N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide | 64 | Staphylococcus aureus |

The above table summarizes the antimicrobial efficacy of related compounds, highlighting the potential of this compound as a lead compound for further development .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of essential bacterial enzymes. Specifically, molecular docking studies have indicated that it may inhibit the TrmD enzyme in Pseudomonas aeruginosa, which is critical for bacterial survival . This suggests that the compound could serve as a template for designing new antibiotics targeting resistant bacteria.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

- Formation of Isoindoline Core : Utilizing precursors such as phthalic anhydride and appropriate amines.

- Dioxo Functionalization : Achieved through oxidation reactions.

- Pyridine Substitution : Incorporation of the 4-methylpyridine group via nucleophilic substitution reactions .

Case Study 1: Antimicrobial Efficacy

In a study published in late 2023, researchers evaluated various derivatives for their antimicrobial properties using agar diffusion and microdilution assays. The study found that compounds with pyridine substitutions exhibited enhanced activity compared to their non-pyridine counterparts. The results supported the hypothesis that structural modifications can significantly impact biological activity .

Case Study 2: Molecular Docking Analysis

A molecular docking study demonstrated that the binding affinity of this compound to TrmD was significantly higher than that of other tested compounds. This indicates a strong potential for selective inhibition against pathogenic bacteria while minimizing effects on human enzymes .

属性

IUPAC Name |

2-(4-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-8-4-5-16-12(6-8)17-13(18)10-3-2-9(15(20)21)7-11(10)14(17)19/h2-7H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPCDKMKCSWYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350038 | |

| Record name | 2-(4-Methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328549-49-1 | |

| Record name | 2-(4-Methylpyridin-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。